N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-26-17-5-3-4-16(14-17)20-19(22)15-6-8-18(9-7-15)27(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLXJMLQGWRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-ethoxyphenyl intermediate. This can be achieved through the ethylation of phenol using ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Benzamide Group: The next step involves the introduction of the benzamide group. This can be accomplished by reacting the ethoxyphenyl intermediate with benzoyl chloride in the presence of a base like pyridine.
Addition of the Morpholinosulfonyl Group: The final step is the addition of the morpholinosulfonyl group. This can be done by reacting the benzamide intermediate with morpholine and sulfonyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-(Morpholinosulfonyl)phenyl)benzamide (Compound 23, )
- Structure: Benzamide core with a 4-morpholinosulfonylphenyl substituent.
- Key Differences : Lacks the 3-ethoxy group; instead, the amide nitrogen is directly attached to a phenyl ring.
- Activity : Demonstrated as a selective CHOP pathway activator, inducing apoptosis in cancer cells .
- Synthesis: Prepared via amide coupling of 4-(morpholinosulfonyl)aniline with benzoyl chloride in acetonitrile (38% yield) .
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide ()
- Structure: Contains a 4-ethoxyphenylamino group linked to the sulfonamide.
- Key Differences : Ethoxy group at the 4-position of the phenyl ring (vs. 3-position in the target compound).
- Activity: Not explicitly reported, but positional isomerism may alter target selectivity or pharmacokinetics .
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholinosulfonyl)benzamide ()
- Structure : Incorporates a 1,3,4-oxadiazole ring and 3-methoxyphenyl group.
- Key Differences : Oxadiazole heterocycle replaces the ethoxyphenylamide group, likely enhancing metabolic stability and diversifying target interactions.
- Activity: Potential applications in oncology inferred from structural similarity to kinase inhibitors .
Key Structural-Activity Relationships (SAR)
Morpholinosulfonyl Group: Critical for target engagement (e.g., CHOP activation in , HDAC inhibition in ).
Substituent Position : 3-Ethoxy vs. 4-ethoxy () or nitro groups () significantly alters bioactivity and selectivity.
Heterocyclic Additions : Oxadiazole () or thiazole () moieties introduce diverse target interactions, such as kinase inhibition.
Biological Activity
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound belonging to the class of sulfonamide derivatives, characterized by its unique structural features, including an ethoxyphenyl group and a morpholinosulfonyl substituent. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of ectonucleotidases, which are enzymes involved in nucleotide metabolism.
This compound interacts selectively with various enzymes, particularly human ectonucleotidases (NTPDases). These enzymes play critical roles in regulating nucleotide levels, which are essential for numerous cellular processes. The binding affinity of this compound to the active sites of these enzymes suggests a significant inhibitory effect, potentially leading to therapeutic applications in conditions related to aberrant nucleotide metabolism, such as cancer and inflammation.
Inhibition of Ectonucleotidases
Research indicates that this compound exhibits potent inhibitory activity against several isoforms of human NTPDases. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for various NTPDase isoforms:
| Isoform | IC50 (μM) | Reference |
|---|---|---|
| h-NTPDase1 | 2.88 ± 0.13 | |
| h-NTPDase2 | 1.33 ± 0.05 | |
| h-NTPDase3 | 0.72 ± 0.11 | |
| h-NTPDase8 | 1.78 ± 0.08 |
These values indicate that the compound is particularly effective against h-NTPDase3 and h-NTPDase2, which are implicated in various pathological conditions.
Anticancer Properties
In addition to its role as an ectonucleotidase inhibitor, this compound has shown promising anticancer activity in vitro. Similar compounds have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives with similar structural motifs have been reported to induce apoptosis and inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Case Studies
- Inhibition of Tumor Growth : A study evaluating the effects of sulfamoyl-benzamide derivatives on breast cancer cells revealed that compounds with similar structures to this compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through tubulin polymerization inhibition .
- Mechanistic Insights : Mechanistic studies have shown that the compound disrupts critical interactions between viral capsids and host factors, highlighting its potential utility in antiviral therapies as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
